molecular formula C17H16N2O3S2 B2560432 N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-43-8

N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2560432
CAS RN: 941883-43-8
M. Wt: 360.45
InChI Key: PFZJLWJYNMTJOX-UHFFFAOYSA-N
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Description

MTA is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized by researchers at the University of California, San Francisco in 2004. Since then, MTA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Antimalarial and Antiviral Activity

N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial and potential antiviral activities. These compounds have shown promising results in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. Additionally, their molecular docking studies suggest potential for targeting SARS-CoV-2 proteins, indicating a broad spectrum of antiviral activity (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Properties

These compounds have also been synthesized and evaluated for their antimicrobial and antifungal properties. The creation of new heterocyclic compounds incorporating the sulfamoyl moiety has demonstrated effective antimicrobial activity against various bacteria and fungi, showcasing their potential as new antimicrobial agents (Darwish et al., 2014).

Antitumor Activity

Research into N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives has extended into the field of cancer treatment, with some compounds showing considerable antitumor activity against a range of cancer cell lines. This highlights the potential for these compounds to be developed into novel anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Disease Treatment

The enzyme inhibitory potential of these compounds has been explored, particularly their ability to inhibit α-glucosidase and acetylcholinesterase. This suggests a potential application in treating diseases like diabetes and Alzheimer's through the modulation of enzyme activity (Abbasi et al., 2019).

Antioxidant Properties

Furthermore, some derivatives have been synthesized to evaluate their antioxidant activity. Amidomethane sulfonyl-linked bis heterocycles, for example, have exhibited excellent antioxidant activity, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases (Talapuru et al., 2014).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-18-15-8-5-13(10-16(15)23-11)19-17(20)9-12-3-6-14(7-4-12)24(2,21)22/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZJLWJYNMTJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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